5-Isocyanato-1,3-dimethyl-1H-pyrazole
Overview
Description
5-Isocyanato-1,3-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C6H7N3O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds as follows:
Starting Material: 1,3-dimethyl-1H-pyrazole.
Reagent: Phosgene or a phosgene equivalent.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent flow rates is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.
Cycloaddition Reactions: Reactions are often conducted under thermal or catalytic conditions, depending on the specific reactants involved.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
5-Isocyanato-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isocyanato-1,3-dimethyl-1H-pyrazole involves its reactivity with nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various biological molecules, potentially leading to the modulation of biological pathways. The specific molecular targets and pathways involved depend on the nature of the nucleophiles and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the isocyanate group, making it less reactive in nucleophilic substitution reactions.
5-Isocyanato-1H-pyrazole: Similar structure but without the methyl groups, which can influence its reactivity and physical properties.
3,5-Dimethyl-1H-pyrazole: Another derivative with different substitution patterns affecting its chemical behavior.
Uniqueness
5-Isocyanato-1,3-dimethyl-1H-pyrazole is unique due to the presence of both the isocyanate group and the methyl groups on the pyrazole ring. This combination imparts specific reactivity and properties that are not observed in other similar compounds .
Properties
IUPAC Name |
5-isocyanato-1,3-dimethylpyrazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMKINLRQLPDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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